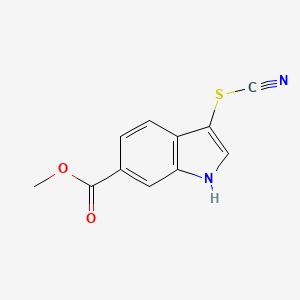

methyl 3-thiocyanato-1H-indole-6-carboxylate

Vue d'ensemble

Description

Methyl 3-thiocyanato-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a thiocyanate group at the 3-position and a carboxylate group at the 6-position of the indole ring, making it a unique and versatile molecule for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-thiocyanato-1H-indole-6-carboxylate typically involves the introduction of the thiocyanate group and the carboxylate group onto the indole ring. One common method involves the reaction of 3-bromo-1H-indole-6-carboxylate with potassium thiocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or dimethylformamide, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-thiocyanato-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like primary amines or alcohols can be used in the presence of a base, such as triethylamine, under reflux conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis:

Methyl 3-thiocyanato-1H-indole-6-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially anti-cancer agents. Its unique thiocyanate group enhances its ability to interact with biological targets effectively, making it a valuable scaffold for developing cytotoxic compounds.

Case Study:

A study synthesized a series of 3-thiocyanato-1H-indoles, including this compound, and evaluated their antiproliferative activity against various human cancer cell lines (HL60, HEP-2, NCI-H292, and MCF-7). Some derivatives exhibited IC50 values as low as 6 μM, indicating strong cytotoxicity while being non-hemolytic .

Agricultural Chemistry

Use in Agrochemicals:

This compound is explored for its potential as a pesticide or herbicide, contributing to crop protection while minimizing environmental impact. Its bioactive properties disrupt pest metabolism, making it an effective agent in agricultural formulations.

Data Table: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticide | Disrupts pest metabolism |

| Herbicide | Inhibits weed growth |

| Crop Protection | Minimizes environmental impact |

Biochemical Research

Investigating Biological Mechanisms:

Researchers utilize this compound to study its effects on cellular processes and disease mechanisms. Its reactivity allows for exploration into metabolic pathways and enzyme activities.

Research Insights:

The compound has been shown to interact with biological macromolecules, which is crucial for understanding its therapeutic potential. However, specific mechanisms of action remain to be fully elucidated.

Material Science

Development of Novel Materials:

this compound is being investigated for its role in creating materials with unique properties such as improved conductivity and stability. These materials can have applications in electronics and sensor technology.

Case Study:

Research has indicated that derivatives of indole compounds can be used to create advanced materials suitable for various applications including sensors and catalysts .

Mécanisme D'action

The mechanism of action of methyl 3-thiocyanato-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with biological molecules, leading to the inhibition of certain enzymes or the modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-bromo-1H-indole-6-carboxylate: Similar structure but with a bromine atom instead of a thiocyanate group.

Methyl 3-amino-1H-indole-6-carboxylate: Contains an amino group instead of a thiocyanate group.

Methyl 3-hydroxy-1H-indole-6-carboxylate: Contains a hydroxyl group instead of a thiocyanate group.

Uniqueness

Methyl 3-thiocyanato-1H-indole-6-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

Methyl 3-thiocyanato-1H-indole-6-carboxylate (MTIC) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of MTIC, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

MTIC has the molecular formula C₁₁H₈N₂O₂S and a molecular weight of 232.26 g/mol. Its structure includes an indole ring, a carboxylate group, and a thiocyanate substituent, which contributes to its reactivity and biological significance.

Target of Action

Indole derivatives, including MTIC, are known to interact with various biological targets. They have been studied for their potential roles in treating disorders such as inflammation and cancer. Some indole derivatives exhibit inhibitory activity against influenza A virus, indicating their antiviral potential.

Mode of Action

MTIC is believed to exert its effects through several biochemical pathways:

- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition reduces the production of pro-inflammatory mediators.

- Cell Signaling Pathways : MTIC influences cellular processes by modulating the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression, cell proliferation, differentiation, and apoptosis.

MTIC is utilized as a biochemical reagent in studying protein interactions and enzyme activities. It plays a crucial role in forming carbon-sulfur bonds and interacts with cytochrome P450 enzymes involved in metabolizing xenobiotics.

Biological Activities

Research indicates that MTIC possesses various biological activities:

- Antiviral Activity : Some studies suggest that it may inhibit viral replication.

- Anti-inflammatory Effects : Its ability to inhibit COX-2 suggests potential applications in reducing inflammation.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in preliminary studies.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of MTIC on various human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, with IC50 values in the nanomolar range for specific cell lines. The compound's mechanism involved apoptosis induction through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, MTIC demonstrated dose-dependent reductions in inflammatory markers. At low doses, it exhibited beneficial anti-inflammatory effects; however, higher doses led to toxicity, including liver damage.

Dosage Effects in Animal Models

The effects of MTIC vary significantly with dosage:

- Low Doses : Beneficial effects such as anti-inflammatory and anticancer activities.

- High Doses : Toxic effects including liver and kidney damage have been observed.

Interaction Studies

MTIC's interactions with biological macromolecules are critical for understanding its mechanisms. Studies have shown that it can form stable complexes with proteins, influencing their activity and stability.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-thiocyanatoindole-2-carboxylate | C₁₁H₈N₂O₂S | Different position of carboxylate group |

| 3-Thiocyanatoindole | C₉H₆N₂S | Lacks carboxylate functionality |

| Methyl indole-6-carboxylate | C₁₁H₉NO₂ | No thiocyanate group; focuses on carboxylic acid properties |

MTIC's structural uniqueness enhances its reactivity and potential biological activity compared to similar compounds.

Propriétés

IUPAC Name |

methyl 3-thiocyanato-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)7-2-3-8-9(4-7)13-5-10(8)16-6-12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZJZMCTSZWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.